4-(4-chlorobenzyl)phenol
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Overview
Description
4-(4-chlorobenzyl)phenol is an organic compound with the molecular formula C13H11ClO It is a derivative of phenol, where a chlorophenylmethyl group is attached to the phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-chlorobenzyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination of phenol, followed by a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Scientific Research Applications
4-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on the context. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways .
Comparison with Similar Compounds
4-Chlorophenol: A simpler derivative with similar antimicrobial properties.
4-Chlorobenzyl alcohol: Shares the chlorobenzyl group but differs in its functional group.
4-Chlorobenzaldehyde: Another related compound with a different functional group.
Uniqueness: 4-(4-chlorobenzyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
52890-73-0 |
---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,15H,9H2 |
InChI Key |
CSELFPNBUAQDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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